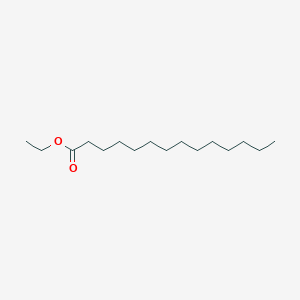

Miristato de etilo

Descripción general

Descripción

El tetradecanoato de etilo, también conocido como miristato de etilo, es un éster derivado del ácido tetradecanoico (ácido mirístico) y el etanol. Es un líquido incoloro con un olor tenue y agradable. El compuesto se utiliza comúnmente en la industria de las fragancias y los sabores debido a su aroma característico y también se encuentra en varios productos cosméticos y de cuidado personal .

Aplicaciones Científicas De Investigación

El tetradecanoato de etilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en cromatografía de gases.

Biología: Se estudia su papel en los sistemas biológicos y sus efectos sobre las membranas celulares.

Medicina: Se investiga su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad.

Mecanismo De Acción

El mecanismo de acción del tetradecanoato de etilo implica su interacción con las membranas celulares y las enzimas. Como éster de ácido graso, puede integrarse en las bicapas lipídicas, afectando la fluidez y la permeabilidad de la membrana. También puede interactuar con enzimas específicas, alterando su actividad e influenciando las vías metabólicas. Los objetivos moleculares y las vías exactas pueden variar según el contexto biológico .

Análisis Bioquímico

Biochemical Properties

Ethyl myristate interacts with various biomolecules in biochemical reactions. It is readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized

Cellular Effects

It is known that myristate esters, including ethyl myristate, are used as skin conditioning agents in cosmetics . This suggests that ethyl myristate may have effects on skin cells, potentially influencing cell function and metabolism.

Temporal Effects in Laboratory Settings

It is known that myristate esters are readily hydrolyzed to the corresponding alcohols and acids , suggesting that ethyl myristate may degrade over time in certain conditions.

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of ethyl myristate in animal models. One study reported that a single dermal dose of ethyl myristate (5 g/kg) resulted in the death of 2 out of 10 rabbits over 7 days .

Metabolic Pathways

Ethyl myristate is involved in the metabolism of fatty acids. It is hydrolyzed to myristic acid and ethanol, which are then further metabolized

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El tetradecanoato de etilo se puede sintetizar mediante la esterificación del ácido tetradecanoico con etanol. La reacción generalmente requiere un catalizador ácido, como ácido sulfúrico o ácido clorhídrico, para que proceda de manera eficiente. La reacción general es la siguiente:

Tetradecanoic acid+Ethanol→Ethyl tetradecanoate+Water

La reacción generalmente se lleva a cabo en condiciones de reflujo para garantizar la conversión completa de los reactivos. La mezcla se calienta y el agua formada durante la reacción se elimina continuamente para impulsar la reacción hasta su finalización .

Métodos de producción industrial

En entornos industriales, la producción de tetradecanoato de etilo implica procesos de esterificación similares, pero a mayor escala. La reacción se realiza en grandes reactores con mezcla eficiente y control de temperatura. El uso de destilación continua ayuda en la separación y purificación del éster de la mezcla de reacción. El producto final se somete a pasos adicionales de purificación, como la destilación al vacío, para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

El tetradecanoato de etilo experimenta varias reacciones químicas, que incluyen:

Hidrólisis: En presencia de agua y un catalizador ácido o básico, el tetradecanoato de etilo se puede hidrolizar de nuevo a ácido tetradecanoico y etanol.

Reducción: El éster se puede reducir al alcohol correspondiente usando agentes reductores como el hidruro de litio y aluminio.

Transesterificación: El tetradecanoato de etilo puede reaccionar con otros alcoholes para formar diferentes ésteres en presencia de un catalizador.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas, agua, calor.

Reducción: Hidruro de litio y aluminio, éter seco, baja temperatura.

Transesterificación: Alcohol, catalizador ácido o básico, calor.

Principales productos formados

Hidrólisis: Ácido tetradecanoico y etanol.

Reducción: Tetradecanol y etanol.

Transesterificación: Varios ésteres dependiendo del alcohol utilizado.

Comparación Con Compuestos Similares

El tetradecanoato de etilo es similar a otros ésteres de ácidos grasos, como:

Tetradecanoato de metilo: El éster metílico del ácido tetradecanoico, utilizado en aplicaciones similares pero con propiedades físicas ligeramente diferentes.

Palmitato de etilo: El éster etílico del ácido hexadecanoico, utilizado en cosméticos y como lubricante.

Estearato de etilo: El éster etílico del ácido octadecanoico, utilizado en la producción de plásticos y como tensioactivo.

Singularidad

El tetradecanoato de etilo es único debido a su longitud de cadena específica y el equilibrio resultante de propiedades hidrofóbicas e hidrofílicas. Esto lo hace particularmente adecuado para su uso en fragancias y sabores, donde proporciona un perfil de aroma distintivo .

Propiedades

IUPAC Name |

ethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKRHZKQPFCLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047654 | |

| Record name | Ethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid with a waxy odour reminiscent of orris | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

178.00 to 180.00 °C. @ 12.00 mm Hg | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ether, 1ml in 1ml 95% ethanol (in ethanol) | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.862 | |

| Record name | Ethyl tetradecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

124-06-1 | |

| Record name | Ethyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl myristate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995S49749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12.3 °C | |

| Record name | Ethyl tetradecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl myristate?

A1: Ethyl myristate has the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol.

Q2: What are the key spectroscopic characteristics of ethyl myristate?

A2: While specific spectroscopic data is not provided in the research excerpts, ethyl myristate can be characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups, structure, and molecular weight of the compound.

Q3: What is the solubility of ethyl myristate?

A: Ethyl myristate is practically insoluble in water but exhibits good solubility in organic solvents like ethyl acetate, hexane, and ethanol. [] Its solubility in specific solvent mixtures can be predicted using models like UNIFAC. []

Q4: How does ethyl myristate perform under high pressure?

A: Research indicates that ethyl myristate's viscosity increases with increasing pressure and decreases with increasing temperature. [, ] This behavior is important for applications where the compound is subjected to high pressure conditions.

Q5: How does ethyl myristate interact with other materials in pharmaceutical formulations?

A: Ethyl myristate can form complexes with compounds like 4-hexylresorcinol, impacting the release rate of the drug from ointments. [] This interaction highlights the importance of considering material compatibility in pharmaceutical formulations containing ethyl myristate.

Q6: How is ethyl myristate used in the development of biodiesels?

A: Ethyl myristate is a fatty acid ethyl ester (FAEE) found in biodiesel produced from various feedstocks. [, ] Its presence contributes to the fuel properties of the biodiesel.

Q7: What is the role of ethyl myristate in food flavor and aroma?

A: Ethyl myristate is a volatile compound that contributes to the aroma profile of various foods and beverages, including Chinese date, cider spirits, and beef. [, , , ] Its presence can enhance fruity and other desirable flavor notes.

Q8: What analytical techniques are used to detect and quantify ethyl myristate?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of ethyl myristate in various matrices, including food, biological samples, and biodiesels. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)